2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid
Description
This compound features a cyclohepta[b]thiophene core, a seven-membered cycloalkane fused with a thiophene ring. At position 3, a carboxylic acid group is attached, while position 2 is substituted with a (2E)-3-(furan-2-yl)prop-2-enamido moiety. The E-configuration of the propenamido group introduces stereoelectronic effects, and the furan ring may enhance π-π interactions in biological systems. The cyclohepta ring’s partial saturation (4H,5H,6H,7H,8H) suggests conformational flexibility compared to fully aromatic systems. While direct synthesis data for this compound are absent in the provided evidence, analogous cyclohepta[b]thiophene derivatives (e.g., ethyl esters or cyano-substituted variants) are synthesized via Gewald-like reactions using cycloheptanone, sulfur, and active methylene compounds like malononitrile or ethyl cyanoacetate .
Properties
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-14(9-8-11-5-4-10-22-11)18-16-15(17(20)21)12-6-2-1-3-7-13(12)23-16/h4-5,8-10H,1-3,6-7H2,(H,18,19)(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFKLGRNKGNHE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s uniqueness lies in its furan-containing enamide substituent and cyclohepta[b]thiophene scaffold. Key comparisons with structurally related compounds include:
*Estimated based on structural analysis.
Physicochemical Properties
- Solubility : The target’s carboxylic acid group enhances aqueous solubility compared to ester or carboxamide derivatives (e.g., ).
- Electron Effects: The furan-enamide substituent introduces electron-rich regions, contrasting with electron-deficient cyano groups () or neutral morpholino groups ().
Crystallographic and Computational Studies
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